[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone
Description
[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone is a synthetic arylpiperazine-based compound characterized by a pyrimidine-substituted piperazine ring linked to a 4-(trifluoromethyl)phenyl methanone group. Its structure combines a polar pyrimidine moiety with the lipophilic trifluoromethylphenyl group, making it a candidate for studies targeting central nervous system (CNS) receptors, enzyme inhibition, or metabolic stability. The trifluoromethyl group enhances electron-withdrawing properties and metabolic resistance, while the pyrimidine ring may contribute to hydrogen bonding or π-π interactions in biological systems .
Properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)13-4-2-12(3-5-13)14(24)22-8-10-23(11-9-22)15-20-6-1-7-21-15/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBBBDVRDSLFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Formation of the Piperazine Moiety: The piperazine ring is often synthesized via cyclization reactions involving ethylenediamine and dihaloalkanes.
Coupling Reactions: The pyrimidine and piperazine moieties are then coupled using a suitable linker, such as a methanone group, under conditions that may involve the use of catalysts like palladium or copper.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, sulfonates, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It may exhibit activity against various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Arylpiperazine Derivatives with Trifluoromethyl Phenyl Groups
Key Findings :
- Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs .
- Heterocyclic Variations : Replacing pyrimidine with thiophene (Compound 21) may improve binding to serotonin receptors due to thiophene’s aromaticity .
- Polar Substituents : Hydroxyphenyl derivatives (e.g., Compound 18) exhibit higher aqueous solubility (logP reduced by ~1.5 units) but lower blood-brain barrier penetration .
Pyrimidine-Containing Piperazine Analogs
Key Findings :
- Amino vs. Nitro Substituents: The 4-aminophenyl analog (CAS 885949-72-4) shows higher toxicity (GHS Category 3) compared to the trifluoromethylphenyl target compound, likely due to reactive amine metabolites .
- Imidazopyridazine Derivatives : Compound 72 exhibits superior purity (99.6% HPLC) and stability, attributed to its fused heterocyclic system .
Substituent Effects on Physical Properties
Key Findings :
- Halogenated Derivatives : Bromine substituents increase melting points (e.g., 190–191°C for Compound 13) but reduce bioavailability due to high molecular weight .
- Methoxy Groups : Methoxy-substituted analogs (e.g., Compound 75) demonstrate enhanced metabolic stability, likely via reduced CYP450 interactions .
Biological Activity
The compound 4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 321.29 g/mol
Structural Features
- Pyrimidine Ring : Contributes to the compound's interaction with biological targets.
- Piperazine Moiety : Known for its role in various pharmacological activities.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Neurokinin Receptor Modulation : The compound has been investigated for its ability to modulate neurokinin receptors, which are involved in various physiological processes including pain perception and inflammation. Research indicates that compounds similar to this one can act as antagonists or agonists at these receptors, potentially leading to therapeutic applications in pain management and anxiety disorders .
- Antibacterial Properties : There is evidence suggesting that derivatives of piperazine compounds exhibit antibacterial activity. For instance, related compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating a possible avenue for developing new antibiotics .
- Serotonergic Activity : Compounds containing piperazine structures have been reported to exhibit serotonergic activity, influencing mood and anxiety levels. This could suggest potential applications in treating mood disorders .
Pharmacological Studies
A summary of key pharmacological studies on the compound and its analogs is presented below:
Case Study 1: Neurokinin Receptor Modulation
In a study published in Pharmacology Biochemistry and Behavior, researchers explored the effects of a related compound on neurokinin receptor activity. The findings indicated significant modulation of receptor activity, leading to decreased nociceptive behavior in rodent models . This suggests potential therapeutic applications for chronic pain management.
Case Study 2: Antibacterial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial properties of piperazine derivatives, including those with trifluoromethyl substitutions. The results showed that these compounds effectively inhibited bacterial growth without significant toxicity towards human cells, highlighting their potential as novel antibacterial agents .
Case Study 3: Serotonergic Activity
Research conducted by the Journal of Medicinal Chemistry examined the serotonergic effects of piperazine derivatives. The study found that certain modifications to the piperazine structure enhanced serotonin receptor binding affinity, suggesting a pathway for developing antidepressant medications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
